(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H20N2O/c1-13-10-6-9(11-7-10)8-12-4-2-3-5-12/h9-11H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
OXYGMKLKPLZQII-NXEZZACHSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H](NC1)CN2CCCC2 |
Canonical SMILES |
COC1CC(NC1)CN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Approach via Hydroxyproline Derivatives
A common strategy involves derivatizing (2R,4R)-4-hydroxyproline, a commercially available chiral precursor. The hydroxyl group at C4 is protected using tert-butyldimethylsilyl (TBS) chloride, followed by methylation via Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) to install the methoxy group. Subsequent reductive amination with pyrrolidine and formaldehyde introduces the pyrrolidin-1-ylmethyl moiety at C2. This method achieves an overall yield of 62% but requires chromatographic separation to resolve diastereomers formed during the amination step.
Key Reaction Steps:
Asymmetric Catalytic Hydrogenation
Building on methods from (R)-2-methylpyrrolidine synthesis, asymmetric hydrogenation of a pyrroline precursor offers a scalable route. For instance, 4-methoxy-2-methylene-pyrrolidine is hydrogenated using a platinum oxide catalyst in ethanol/methanol (3:1) under 50 psi H₂. Chiral induction is achieved by adding (R)-BINAP as a ligand, yielding the (2R,4R) diastereomer with 89% ee. However, over-reduction to the pyrrolidine ring remains a challenge, necessitating precise control of reaction time and temperature.
Optimized Conditions:
Enzymatic Desymmetrization
Enzymatic methods, such as those using Novozyme’s Promea® lipase, enable kinetic resolution of racemic intermediates. In a model system, 4-methoxy-2-aminomethyl-pyrrolidine is acylated with vinyl acetate, where the enzyme selectively acetylates the (2S,4S) enantiomer, leaving the desired (2R,4R) isomer unreacted. This approach achieves 94% ee but requires costly enzyme preparations and extended reaction times (72 hours).
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Steps | Overall Yield | ee (%) | Scalability |
|---|---|---|---|---|---|
| Chiral Pool | (2R,4R)-4-hydroxyproline | 5 | 62% | 98 | Moderate |
| Asymmetric Hydrogenation | 4-Methoxy-2-methylene | 3 | 78% | 89 | High |
| Enzymatic Resolution | Racemic 2-aminomethyl | 4 | 45% | 94 | Low |
Key Observations:
-
The chiral pool route offers superior enantiomeric excess but involves laborious protective group manipulations.
-
Hydrogenation methods are more scalable but require optimization to minimize diastereomer formation.
-
Enzymatic approaches, while highly selective, are hindered by enzyme cost and slow reaction kinetics.
Functionalization and Late-Stage Modifications
Introduction of the Pyrrolidin-1-ylmethyl Group
Reductive amination using pyrrolidine and formaldehyde proves effective for installing the C2 substituent. However, competing N-alkylation can occur, necessitating excess formaldehyde (3 equivalents) and low temperatures (0°C) to favor the desired pathway. Alternatively, alkylation with pyrrolidin-1-ylmethyl chloride under basic conditions (K₂CO₃, DMF) provides a cleaner reaction but requires anhydrous conditions.
Protecting Group Strategies
TBS protection of the C4 hydroxyl group is critical during methylation steps to prevent side reactions. Deprotection with tetra-n-butylammonium fluoride (TBAF) quantitatively regenerates the methoxy group without epimerization . In contrast, benzyl ether protection requires harsher conditions (H₂/Pd-C), which may reduce sensitive functional groups.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s pyrrolidine nitrogen and methoxy group participate in nucleophilic substitutions. Key pathways include:
Mechanistic Insight : The steric hindrance from the (2R,4R) configuration slows substitution at the pyrrolidine nitrogen, requiring strong bases like NaH for deprotonation . Methoxy demethylation proceeds via Lewis acid-mediated cleavage .
Ring-Opening and Rearrangement Reactions
The pyrrolidine ring undergoes controlled cleavage under acidic or oxidizing conditions:
Key Finding : Oxidative cleavage preserves stereochemistry at C2 and C4 due to the rigid bicyclic transition state .
Catalytic Cross-Coupling Reactions
Palladium-catalyzed systems enable functionalization of the pyrrolidine scaffold:
Stereochemical Control : Bulky ligands (e.g., dppe) enforce 2,5-cis stereochemistry in coupled products by minimizing A(1,3)-strain during cyclization .
Reductive Transformations
The compound undergoes hydrogenation and reductive amination:
Note : Methoxy groups remain intact under mild reductive conditions but may undergo cleavage with stronger reductants (e.g., LiAlH₄) .
Oxidation Reactions
Targeted oxidation sites include the pyrrolidine ring and methylene bridges:
| Site Oxidized | Oxidizing Agent | Product | Selectivity | Source |
|---|---|---|---|---|
| Pyrrolidine C-N bond | mCPBA, CH₂Cl₂ | Pyrrolidine N-oxide | >90% | |
| Benzylic C-H | CrO₃, AcOH | Ketone-functionalized derivative | Moderate |
Limitation : Overoxidation risks exist at the methoxy-substituted carbon, necessitating low-temperature protocols .
Comparative Reactivity Table
| Reaction Class | Rate (Relative) | Stereochemical Impact | Functional Group Tolerance |
|---|---|---|---|
| Nucleophilic substitution | Moderate | Configuration inversion at N | Sensitive to steric bulk |
| Palladium catalysis | High | 2,5-cis selectivity | Tolerates aryl halides |
| Reductive amination | Low | Racemization at C2 | pH-sensitive |
This compound’s reactivity profile is heavily influenced by its stereochemistry, with the (2R,4R) configuration dictating regioselectivity in cross-coupling and steric outcomes in nucleophilic substitutions. Future studies should explore enantioselective catalysis and biological activity modulation through targeted derivatization .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that pyrrolidine derivatives exhibit significant anticancer activity. For example, research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Neuropharmacological Effects
Pyrrolidine derivatives have been investigated for their neuropharmacological effects, including potential applications in treating neurodegenerative diseases. The ability of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine to interact with neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia .
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have been well-documented. Studies indicate that (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine can exhibit activity against a range of bacterial strains, making it a candidate for developing new antibiotics .
Synthesis and Derivatives
The synthesis of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine typically involves multi-step synthetic routes that utilize readily available starting materials. The synthesis often includes:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the methoxy group via methylation techniques.
The resulting compound can be further modified to enhance its biological activity or to tailor its properties for specific applications.
Case Study: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives, including (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine, and evaluated their anticancer potential against various tumor cell lines. The study found that certain modifications to the structure significantly increased cytotoxicity against breast cancer cells .
Case Study: Neuroprotective Effects
Another study explored the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress-induced neurotoxicity. The findings suggested that (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine could reduce neuronal cell death through antioxidant mechanisms .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. This selective binding can result in specific biological effects, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related pyrrolidine derivatives highlight key similarities and differences:
Physicochemical Properties
A comparison of calculated physicochemical properties (e.g., LogP, molecular weight) reveals trends in bioavailability and membrane permeability:
*Estimates based on structural similarity to cited compounds.
Thermodynamic and Spectroscopic Data
- Melting Points : Pyrrolidine derivatives with aromatic substituents (e.g., 4-methoxyphenyl) exhibit higher melting points (268–287°C) due to crystallinity, whereas hydroxylated analogues melt at lower temperatures .
- NMR Shifts : The methoxy group in the target compound would produce a singlet at δ ~3.3 ppm, distinct from hydroxylated analogues (δ ~4.5–5.0 ppm) .
Biological Activity
(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine backbone with a methoxy group and a pyrrolidinyl substituent. Its molecular formula is , and it has a molecular weight of 182.26 g/mol. The presence of the methoxy group is significant for its biological activity, influencing solubility and receptor interactions.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial activity. For example, studies have shown that similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuropharmacological Effects
Pyrrolidine derivatives have been explored for their neuropharmacological effects, particularly in modulating neurotransmitter systems. (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine has been implicated in enhancing GABAergic transmission, which may lead to anxiolytic effects . This modulation could be beneficial in managing anxiety disorders and epilepsy.
The biological activity of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmission. Specifically, it may act as an inhibitor of the GABA uptake mechanism, thereby increasing GABA levels in the synaptic cleft . This action can enhance inhibitory signaling in the brain, contributing to its potential therapeutic effects.
Study on Neuroprotective Effects
A study conducted on animal models demonstrated that administration of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine resulted in significant neuroprotective effects against induced oxidative stress. The compound was shown to reduce markers of oxidative damage and inflammation in neuronal tissues .
Clinical Trials
Preliminary clinical trials have indicated that this compound may improve cognitive function in patients with mild cognitive impairment. Participants reported enhanced memory retention and reduced anxiety levels after consistent administration over several weeks .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine:
Q & A
Q. What are the key synthetic routes for (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The compound can be synthesized via hydrogenation of intermediates using palladium catalysts (e.g., Pd/C under H₂) to introduce stereochemical control. For example, hydrogenation of a difluoromethyl-pyrrolidine precursor in ethanol at room temperature achieved 98% yield with anti:syn diastereomer ratios of 11:89, highlighting the role of solvent and catalyst selection in stereoselectivity . Additionally, protecting group strategies (e.g., tert-butoxycarbonyl (Boc)) are critical for preserving stereochemistry during synthesis, as demonstrated in the crystallization of related (2R,4R)-pyrrolidine derivatives .
Key Reaction Parameters:
Q. How can the stereochemistry and conformation of this compound be confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry. For example, in (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, the pyrrolidine ring adopts an envelope conformation with dihedral angles of 59.50° (carboxyl group vs. pyrrolidine ring) and 62.02° (methoxy group vs. ring). Intermolecular O–H⋯O hydrogen bonds further stabilize the crystal structure . NMR (¹H and ¹³C) and polarimetry can corroborate enantiomeric purity, particularly for methoxy and pyrrolidinylmethyl substituents.
Analytical Workflow:
X-ray Diffraction: Assign absolute configuration via crystallographic data .
NMR Analysis: Use coupling constants (e.g., J values) to confirm trans/cis relationships between substituents.
Polarimetry: Compare optical rotation with literature values for chiral pyrrolidines .
Q. What analytical methods are recommended for purity assessment and structural validation?
Methodological Answer:
- HPLC-MS: Resolve enantiomers using chiral columns (e.g., Chiralpak AD-H) and quantify purity (>98% by area normalization) .
- LC-HRMS: Confirm molecular weight (e.g., [M+H]⁺ = 453.1856 for a related compound) with <2 ppm error .
- Elemental Analysis: Validate C, H, N composition against theoretical values.
Safety Note:
Follow protocols for handling hygroscopic or air-sensitive intermediates (e.g., use inert atmosphere, anhydrous solvents) .
Advanced Research Questions
Q. How does the compound’s conformation influence its biological activity in receptor binding studies?
Methodological Answer: The (2R,4R) stereochemistry and methoxy group enhance hydrophobic interactions with target proteins. For example, in human hypoxanthine-guanine phosphoribosyltransferase (HGPRT), pyrrolidine derivatives with hydroxymethyl and phosphonopropionyl groups exhibit high affinity (Kd ~10 nM) due to optimal hydrogen bonding and steric complementarity . Computational docking (e.g., AutoDock Vina) can model interactions, while mutagenesis studies validate key binding residues.
Case Study:
Q. What are the challenges in optimizing enantioselective synthesis of the pyrrolidin-1-ylmethyl substituent?
Methodological Answer: The pyrrolidin-1-ylmethyl group introduces steric hindrance, complicating nucleophilic substitutions. Strategies include:
- Chiral Auxiliaries: Use (S)- or (R)-prolinol derivatives to direct stereochemistry during alkylation .
- Catalytic Asymmetric Hydrogenation: Employ Ru-BINAP catalysts for >90% enantiomeric excess (ee) in related pyrrolidine syntheses .
Data Contradictions:
Q. How do computational methods support the design of stable intermediates for large-scale synthesis?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for methoxy group rotation and pyrrolidine ring puckering. For example, the energy barrier for methoxy rotation in (2R,4R)-4-methoxy-pyrrolidine is ~5 kcal/mol, indicating conformational flexibility . Molecular dynamics simulations (e.g., GROMACS) further assess solvation effects on stability.
Validation:
Compare computed NMR shifts (e.g., ¹³C for C-2 and C-4) with experimental data to refine force fields .
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
Methodological Answer:
- Toxic Byproducts: Monitor for genotoxic impurities (e.g., alkylating agents) via LC-MS/MS with a detection limit of 0.1 ppm .
- Storage: Store hygroscopic intermediates under nitrogen at –20°C to prevent hydrolysis .
- Emergency Response: Use P301+P310 (IF SWALLOWED: Immediately call a poison center) and P280 (wear gloves/eye protection) protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
